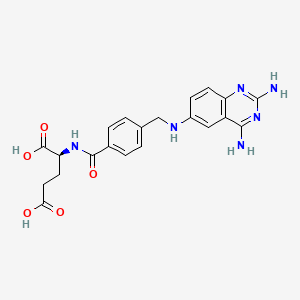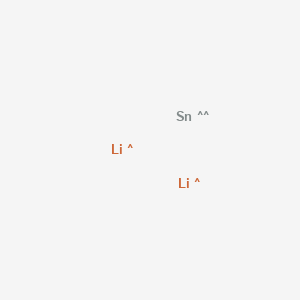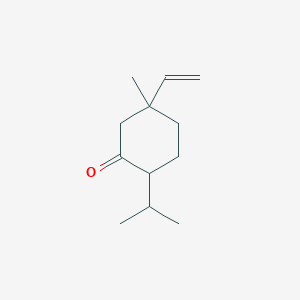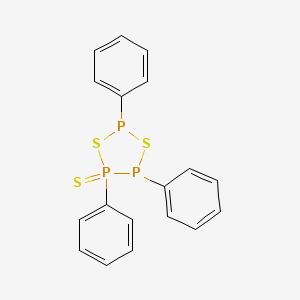
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione is a unique organophosphorus compound characterized by its distinctive structure, which includes a phosphorus-sulfur ring system with phenyl groups attached at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione typically involves the reaction of triphenylphosphine with sulfur and a suitable halogenating agent. One common method includes the following steps:
Reaction of Triphenylphosphine with Sulfur: Triphenylphosphine is reacted with elemental sulfur to form triphenylphosphine sulfide.
Halogenation: The triphenylphosphine sulfide is then treated with a halogenating agent, such as bromine or chlorine, to form the corresponding halogenated intermediate.
Cyclization: The halogenated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
作用機序
The mechanism of action of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione involves its interaction with molecular targets through its phosphorus-sulfur ring system. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.
類似化合物との比較
Similar Compounds
Triphenylphosphine Sulfide: A precursor in the synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione.
2,4,5-Triphenylimidazole: Another triphenyl-substituted compound with different chemical properties and applications.
Triphenylphosphine Oxide: A related compound with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its phosphorus-sulfur ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where such functionalities are required.
特性
CAS番号 |
55499-33-7 |
|---|---|
分子式 |
C18H15P3S3 |
分子量 |
420.4 g/mol |
IUPAC名 |
2,4,5-triphenyl-4-sulfanylidene-1,3,2,4λ5,5-dithiatriphospholane |
InChI |
InChI=1S/C18H15P3S3/c22-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)23-20(24-21)17-12-6-2-7-13-17/h1-15H |
InChIキー |
NDJMUGKQMJAPIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P2P(=S)(SP(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






stannane](/img/structure/B14633397.png)
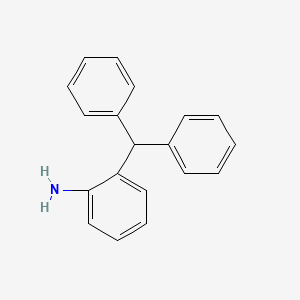
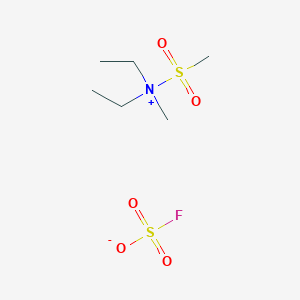
![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)


